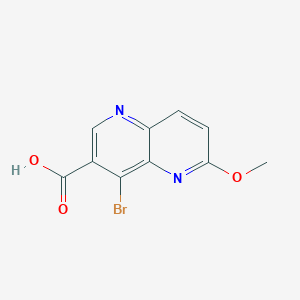

4-Bromo-6-methoxy-1,5-naphthyridine-3-carboxylic acid

Description

4-Bromo-6-methoxy-1,5-naphthyridine-3-carboxylic acid (CAS 724788-65-2) is a halogenated naphthyridine derivative with a molecular formula of C₁₀H₇BrN₂O₃ and a molecular weight of 283.08 g/mol . It is structurally characterized by a 1,5-naphthyridine core substituted with a bromine atom at position 4, a methoxy group at position 6, and a carboxylic acid moiety at position 2. This compound is primarily used as a synthetic intermediate in the preparation of bioactive molecules, such as canthinone alkaloids, via Suzuki-Miyaura coupling and amidation reactions . It requires storage at 2–8°C under dry conditions to maintain stability .

Properties

IUPAC Name |

4-bromo-6-methoxy-1,5-naphthyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrN2O3/c1-16-7-3-2-6-9(13-7)8(11)5(4-12-6)10(14)15/h2-4H,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXVVWOFTXSGSQU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC2=C(C(=CN=C2C=C1)C(=O)O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30737498 | |

| Record name | 4-Bromo-6-methoxy-1,5-naphthyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30737498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

724788-65-2 | |

| Record name | 4-Bromo-6-methoxy-1,5-naphthyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30737498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 4-Bromo-6-methoxy-1,5-naphthyridine-3-carboxylic acid typically involves multi-step synthetic routes. One common method includes the bromination of 6-methoxy-1,5-naphthyridine-3-carboxylic acid using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid. The reaction is carried out under controlled temperature conditions to ensure selective bromination at the fourth position .

Industrial production methods may involve optimization of reaction conditions to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the employment of catalysts to improve reaction efficiency .

Chemical Reactions Analysis

4-Bromo-6-methoxy-1,5-naphthyridine-3-carboxylic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with different nucleophiles such as amines, thiols, or alkoxides under suitable conditions.

Oxidation and Reduction Reactions: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

Coupling Reactions: The compound can participate in cross-coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a boronic acid derivative to form a new carbon-carbon bond.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF). The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

4-Bromo-6-methoxy-1,5-naphthyridine-3-carboxylic acid has several applications in scientific research:

Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs.

Biological Studies: The compound is used in biological assays to study its effects on different biological targets and pathways.

Chemical Synthesis: It is used as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 4-Bromo-6-methoxy-1,5-naphthyridine-3-carboxylic acid depends on its specific biological targetThe presence of the bromine and methoxy groups can influence the binding affinity and selectivity towards the target .

For example, in the case of antibacterial activity, the compound may inhibit bacterial enzymes involved in DNA replication or protein synthesis, leading to bacterial cell death . The exact molecular targets and pathways involved can vary based on the specific application and the structure of the derivative being studied .

Comparison with Similar Compounds

Structural Analogues with Halogen and Functional Group Variations

The following table summarizes key structural analogues and their distinguishing features:

Physicochemical Properties

- Solubility : Hydroxyl-substituted derivatives (e.g., 4-hydroxy-1,5-naphthyridine-3-carboxylic acid) exhibit higher aqueous solubility compared to halogenated analogues but may suffer from reduced metabolic stability .

- Lipophilicity : The methoxy group in this compound increases lipophilicity (logP ~0.3–0.5), favoring membrane permeability, whereas the triazole-containing analogue balances lipophilicity with polarity for optimal pharmacokinetics .

Biological Activity

4-Bromo-6-methoxy-1,5-naphthyridine-3-carboxylic acid is a heterocyclic compound belonging to the naphthyridine family. Its structure comprises a bromine atom at the fourth position, a methoxy group at the sixth position, and a carboxylic acid group at the third position of the 1,5-naphthyridine ring system. This compound has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. The presence of the bromine and methoxy groups enhances its interaction with biological targets, particularly bacterial enzymes involved in DNA replication and protein synthesis. This mechanism leads to bacterial cell death, making it a candidate for developing new antibacterial agents.

Comparative Antimicrobial Activity

The compound has been compared with other naphthyridine derivatives in terms of antimicrobial efficacy. For instance:

The biological activity of this compound is largely attributed to its ability to inhibit DNA gyrase, an essential enzyme for bacterial DNA replication. The bromination at C-6 enhances its binding affinity towards this target, leading to improved antibacterial properties.

Case Studies

Several studies have demonstrated the effectiveness of this compound against antibiotic-resistant strains:

- Study on Staphylococcus aureus : The compound showed significant antibacterial activity against various strains of Staphylococcus aureus, with minimal inhibitory concentrations (MIC) comparable to established antibiotics like ciprofloxacin and ampicillin .

- Resistance Mechanisms : In a study evaluating its effects on resistant strains, this compound exhibited a lower cytotoxic effect while maintaining high antibacterial efficacy against resistant bacteria .

Synthesis and Chemical Reactions

The synthesis of this compound typically involves multi-step synthetic routes that include bromination and coupling reactions. Key reactions include:

- Substitution Reactions : The bromine atom can be replaced with various nucleophiles such as amines or thiols.

- Oxidation Reactions : The methoxy group can be oxidized to form hydroxyl or carbonyl groups.

These reactions are crucial for developing derivatives with enhanced biological activities.

Q & A

Q. What synthetic methodologies are recommended for preparing 4-Bromo-6-methoxy-1,5-naphthyridine-3-carboxylic acid?

A two-step approach is commonly used:

- Step 1 : Synthesize the ethyl ester precursor (e.g., ethyl 4-hydroxy-1,5-naphthyridine-3-carboxylate) via condensation of 3-aminopyridine with diethyl 2-(ethoxymethylene)malonate, followed by thermal cyclization .

- Step 2 : Hydrolyze the ester under basic conditions (NaOH, reflux) to yield the carboxylic acid. Subsequent bromination and methoxylation steps introduce the bromo and methoxy groups at positions 4 and 6, respectively. Reaction conditions (solvent, temperature, catalysts) must be optimized to avoid decarboxylation or over-substitution .

Q. How can the purity of this compound be validated?

Use reverse-phase HPLC with a Newcrom R1 column (low silanol activity, 3 µm particles for UPLC).

- Mobile phase : Acetonitrile/water with phosphoric acid (0.1% v/v) for standard analysis. Replace phosphoric acid with formic acid for MS compatibility.

- Detection : UV at 254 nm. Retention times and peak symmetry should align with reference standards. Scalable for preparative isolation of impurities .

Advanced Research Questions

Q. How does this compound interact with bromodomain-containing proteins like BRD4?

Structural studies (X-ray diffraction, 1.5 Å resolution) reveal that the compound binds to the BRD4 bromodomain via:

- Hydrogen bonding : The carboxylic acid group interacts with conserved asparagine residues (e.g., Asn140).

- Halogen bonding : The bromo group engages with a hydrophobic pocket (e.g., Leu92, Val87).

- Methoxy group : Enhances solubility and stabilizes the naphthyridine core in the binding cavity .

Table 1 : Key interactions in BRD4-ligand complexes

Residue Interaction Type Distance (Å) Asn140 H-bond (COOH) 2.8 Leu92 Halogen (Br) 3.5

Q. How can contradictory data on decarboxylation yields during synthesis be resolved?

Discrepancies in yields (e.g., 25% vs. 85%) arise from:

- Temperature control : Higher temperatures (>300°C) favor decarboxylation but risk decomposition.

- Solvent choice : Polar aprotic solvents (e.g., quinoline) stabilize intermediates, while non-polar solvents (mineral oil) require longer reaction times.

- Catalyst use : Triethylamine or 1,10-carbonyldiamidazole accelerates amide formation without side reactions .

Q. What strategies improve the compound’s bioactivity in kinase inhibition assays?

- Substituent modulation : Replace bromo with cyano groups to enhance electron-withdrawing effects, improving binding to ATP pockets.

- Hybrid derivatives : Conjugate with pyrrolidine or isoquinoline moieties to target multiple kinase domains (e.g., JAK2, EGFR).

- Prodrug design : Convert the carboxylic acid to an ethyl ester for improved membrane permeability, with in vivo hydrolysis restoring activity .

Methodological Considerations

Q. How to handle tautomerism in this compound during NMR analysis?

The compound exists in equilibrium between keto (4-oxo) and enol (4-hydroxy) forms. Use:

- Deuterated DMSO : Stabilizes the keto form for clear peak assignment.

- Low-temperature NMR : Reduces tautomeric interconversion, resolving split signals for carbonyl (δ 165–170 ppm) and hydroxyl protons (δ 12–14 ppm) .

Q. What are the critical parameters for scaling up HPLC purification?

- Column dimensions : Increase column length (25 cm → 50 cm) and diameter (4.6 mm → 21.2 mm) for higher load capacity.

- Flow rate : Adjust from 1 mL/min (analytical) to 10–20 mL/min (preparative).

- Gradient elution : Optimize acetonitrile concentration (10% → 50% over 30 min) to separate closely eluting impurities .

Data Analysis & Optimization

Q. How to address low yields in bromination reactions?

- Regioselectivity : Use NBS (N-bromosuccinimide) with catalytic Lewis acids (e.g., FeCl₃) to direct bromine to position 4.

- Solvent effects : DMF enhances solubility of intermediates, while DCM minimizes side reactions.

- Monitoring : Employ TLC (Rf 0.3 in ethyl acetate/hexane 1:1) or in-situ IR to track bromine incorporation (C-Br stretch ~550 cm⁻¹) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.